molecular formula C21H15ClO3S B11143702 6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one

6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one

Cat. No.: B11143702
M. Wt: 382.9 g/mol
InChI Key: QIYNQIQVHIILQR-ODLFYWEKSA-N
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Description

The compound 6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one (CAS: 620550-08-5) is a benzofuran-3-one derivative with a molecular formula of C₂₁H₁₅ClO₃S and a molecular weight of 382.86 g/mol . Its structure features a benzofuran-3-one core substituted at position 6 with a 4-chlorobenzyloxy group and at position 2 with a (Z)-configured 3-methyl-2-thienylmethylidene moiety. The 4-chlorobenzyloxy substituent contributes electron-withdrawing effects, which may enhance stability or modulate reactivity in synthetic or pharmacological contexts.

Properties

Molecular Formula

C21H15ClO3S

Molecular Weight

382.9 g/mol

IUPAC Name

(2Z)-6-[(4-chlorophenyl)methoxy]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C21H15ClO3S/c1-13-8-9-26-20(13)11-19-21(23)17-7-6-16(10-18(17)25-19)24-12-14-2-4-15(22)5-3-14/h2-11H,12H2,1H3/b19-11-

InChI Key

QIYNQIQVHIILQR-ODLFYWEKSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzofuran derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Thienylmethylidene Moiety: The final step involves the condensation of the intermediate with 3-methyl-2-thiophene carboxaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and benzofuran rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

The compound and its derivatives are investigated for their potential therapeutic applications. For instance, they may act as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the benzofuran-3-one scaffold but differ in substituents at positions 2 and 5. Below is a detailed comparison based on structural variations, physicochemical properties, and available

Positional Isomer: 6-[(2-Chlorobenzyl)oxy] Analog

  • Compound : 6-[(2-Chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one (CAS: 620549-60-2)
  • Key Difference : The chlorine atom on the benzyloxy group is at the 2-position instead of 3.
  • Molecular Weight: Identical to the 4-chloro derivative (382.86 g/mol), indicating similar lipophilicity.

Pyridinylmethylidene Derivative

  • Compound : (2Z)-6-[(4-Methylbenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one (CAS: 620548-99-4)
  • Key Differences :
    • Position 2 : Pyridin-4-ylmethylidene replaces the 3-methyl-2-thienyl group.
    • Position 6 : 4-Methylbenzyloxy replaces 4-chlorobenzyloxy.
  • Electron Effects: The 4-methyl group on benzyloxy is electron-donating, contrasting with the electron-withdrawing 4-chloro group, which may influence oxidation stability .

Alkenoxy-Substituted Analog

  • Compound: (2Z)-2-[(3-Methoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one (CAS: 859139-29-0)
  • Key Differences: Position 6: 3-Methylbut-2-enoxy group replaces 4-chlorobenzyloxy. Position 2: 3-Methoxyphenylmethylidene replaces the thienyl group.
  • Implications: Lipophilicity: The branched alkenoxy group may increase hydrophobicity, affecting membrane permeability. Steric Effects: The 3-methoxy group on the phenyl ring introduces steric bulk and electron-donating effects, possibly altering metabolic pathways .

Furan- and Ketone-Containing Derivative

  • Compound : (2Z)-6-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one (CAS: 622794-98-3)
  • Key Differences :
    • Position 6 : 2-(4-Chlorophenyl)-2-oxoethoxy group replaces 4-chlorobenzyloxy.
    • Position 2 : 5-Methylfuran-2-ylmethylidene replaces the thienyl group.
  • Implications: Reactivity: The ketone in the substituent may participate in conjugation or redox reactions, impacting stability.

tert-Butylphenylmethylidene Derivative

  • Compound : Methyl 2-[[(2Z)-2-[(4-tert-Butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS: 620547-56-0)
  • Key Differences :
    • Position 2 : 4-tert-Butylphenylmethylidene replaces the thienyl group.
    • Position 6 : Methyl acetoxy group replaces 4-chlorobenzyloxy.
  • Implications :
    • Steric Bulk : The tert-butyl group introduces significant steric hindrance, which may hinder rotational freedom or receptor binding.
    • Ester Functionality : The acetoxy group could serve as a prodrug moiety, enhancing bioavailability through hydrolysis .

Research Findings and Implications

  • Heterocyclic Influence : Thienyl groups (as in the target compound) exhibit higher aromaticity and sulfur-mediated interactions compared to furan or pyridine analogs, which may affect binding in biological systems .
  • Configurational Stability : The Z-configuration at position 2 is conserved across analogs, suggesting a preference for this stereochemistry in synthetic routes or activity retention .

Biological Activity

6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a benzofuran core, which is modified with a 4-chlorobenzyl ether and a thienyl group, contributing to its diverse biological properties.

The molecular formula of this compound is C₁₈H₁₅ClO₂S, with a molecular weight of approximately 345.84 g/mol. The structure includes multiple functional groups that can influence its reactivity and interactions with biological targets.

Anticancer Properties

Research indicates that compounds structurally similar to 6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one exhibit significant anticancer activity. For instance, derivatives of benzofuran have shown promising results against various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and others. The compound's ability to inhibit cell proliferation and induce apoptosis in these cell lines has been documented in several studies.

Cell Line IC50 (µM) Reference
HeLa15
Caco-220
MCF-7 (breast)18

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µM) Activity
Staphylococcus aureus40Moderate
Escherichia coli60Moderate

The biological activity of 6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one appears to be linked to its interaction with specific biological targets. Interaction studies suggest that the compound may inhibit key enzymes involved in cancer progression and microbial resistance, such as:

  • Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression profiles that promote apoptosis in cancer cells.
  • Carbonic Anhydrase : This enzyme is often overexpressed in tumors, and its inhibition can reduce tumor growth.

Case Studies

A notable study investigated the effects of this compound on the proliferation of HeLa cells. The results demonstrated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent.

Another study focused on the antimicrobial efficacy, where the compound was tested against multi-drug resistant strains. The findings revealed that while not as potent as traditional antibiotics, it still exhibited significant antibacterial activity, warranting further exploration for therapeutic use.

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